molecular formula C19H15F2NO2 B11378470 2-fluoro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

2-fluoro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11378470
M. Wt: 327.3 g/mol
InChI Key: NPMDODDZEPYZJL-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of fluorine atoms on the benzyl and benzamide groups, as well as a furan ring attached to the benzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 3-fluorobenzylamine: This can be achieved by the reduction of 3-fluorobenzonitrile using a reducing agent such as lithium aluminum hydride.

    Synthesis of furan-2-ylmethylamine: This involves the reaction of furfural with ammonia in the presence of a reducing agent.

    Coupling Reaction: The final step involves the coupling of 3-fluorobenzylamine and furan-2-ylmethylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the benzyl and benzamide groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

2-fluoro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide can be compared with other benzamide derivatives, such as:

    N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide: Lacks the fluorine atom on the benzamide group.

    2-fluoro-N-(benzyl)-N-(furan-2-ylmethyl)benzamide: Lacks the fluorine atom on the benzyl group.

    N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-2-chlorobenzamide: Contains a chlorine atom instead of a fluorine atom on the benzamide group.

The presence of fluorine atoms in this compound can enhance its chemical stability, binding affinity, and biological activity compared to its non-fluorinated analogs.

Properties

Molecular Formula

C19H15F2NO2

Molecular Weight

327.3 g/mol

IUPAC Name

2-fluoro-N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15F2NO2/c20-15-6-3-5-14(11-15)12-22(13-16-7-4-10-24-16)19(23)17-8-1-2-9-18(17)21/h1-11H,12-13H2

InChI Key

NPMDODDZEPYZJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3)F

Origin of Product

United States

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